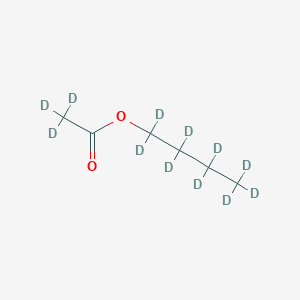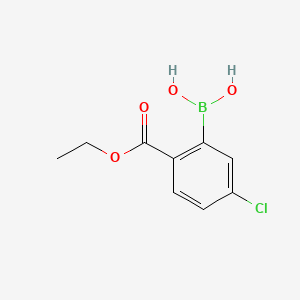
5-Chloro-2-(ethoxycarbonyl)phenylboronic acid
Vue d'ensemble
Description
“5-Chloro-2-(ethoxycarbonyl)phenylboronic acid” is a chemical compound with the CAS Number: 871329-55-4 . It has a molecular weight of 228.44 and its IUPAC name is 5-chloro-2-(ethoxycarbonyl)phenylboronic acid .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied area of chemistry. One common method involves the reaction of phenylmagnesium bromide with trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .
Molecular Structure Analysis
The molecular structure of “5-Chloro-2-(ethoxycarbonyl)phenylboronic acid” can be represented by the InChI code: 1S/C9H10BClO4/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,13-14H,2H2,1H3 .
Chemical Reactions Analysis
Boronic acids, including “5-Chloro-2-(ethoxycarbonyl)phenylboronic acid”, are often used in Suzuki-Miyaura coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Protodeboronation of boronic esters is also an important reaction, although it is not as well developed .
Physical And Chemical Properties Analysis
“5-Chloro-2-(ethoxycarbonyl)phenylboronic acid” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
5-Chloro-2-(ethoxycarbonyl)phenylboronic acid and its derivatives have been used as precursors and reagents in a variety of synthetic reactions. For instance, it has been involved in Sonogashira-type cross-coupling reactions for the synthesis of various alkynyl-4-(ethoxycarbonyl)pyrazoles, which further undergo cyclization to form condensed pyrazoles and other cyclic systems (Arbačiauskienė et al., 2011). The compound has also been used in ruthenium-catalyzed aromatic C-H silylation as an ortho-directing agent, demonstrating its utility in regioselective silylation reactions (Ihara & Suginome, 2009).
Supramolecular Assemblies and Chemical Binding
5-Chloro-2-(ethoxycarbonyl)phenylboronic acid derivatives have been explored for their role in the formation of supramolecular assemblies. These assemblies are formed due to hydrogen bonding interactions, demonstrating the compound's utility in creating complex molecular structures (Pedireddi & Seethalekshmi, 2004).
Catalysis and Chemical Transformations
This compound and its derivatives have been employed as catalysts and facilitators in various chemical transformations. For example, it has been used as a catalyst in the Conia-ene carbocyclization of 1,3-dicarbonyl compounds having terminal alkynes, indicating its potential as a versatile organocatalyst (Yang et al., 2012).
Targeted Drug Delivery and Biomedical Applications
Moreover, derivatives of 5-Chloro-2-(ethoxycarbonyl)phenylboronic acid have been studied for targeted drug delivery applications. For instance, phenylboronic acid-functionalized block copolymers have demonstrated potential for targeted drug delivery due to their unique sugar- and pH-responsive properties (Jin et al., 2010).
Safety And Hazards
Orientations Futures
The future directions for the use of “5-Chloro-2-(ethoxycarbonyl)phenylboronic acid” and similar compounds likely involve their continued use in organic synthesis, particularly in carbon–carbon bond-forming reactions like the Suzuki-Miyaura coupling . There may also be further development of methods for the protodeboronation of boronic esters .
Propriétés
IUPAC Name |
(5-chloro-2-ethoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO4/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,13-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPMCOBGNHZGJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)C(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660696 | |
| Record name | [5-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(ethoxycarbonyl)phenylboronic acid | |
CAS RN |
871329-55-4 | |
| Record name | [5-Chloro-2-(ethoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



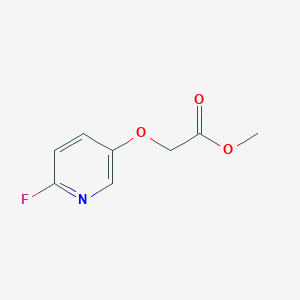
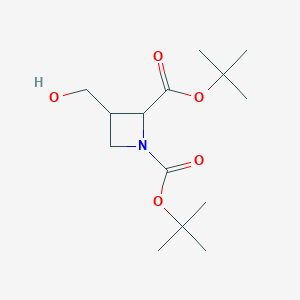
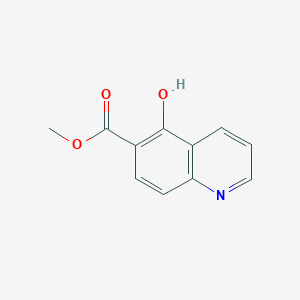
![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}phenol](/img/structure/B1451262.png)
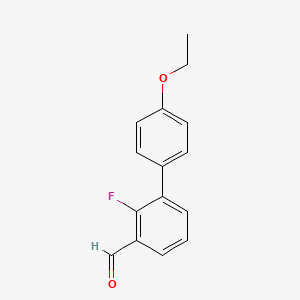
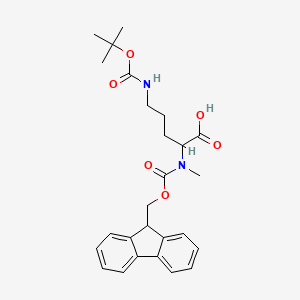
![1-{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B1451267.png)
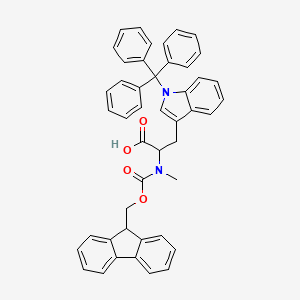
![2-(trifluoromethyl)-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1451270.png)
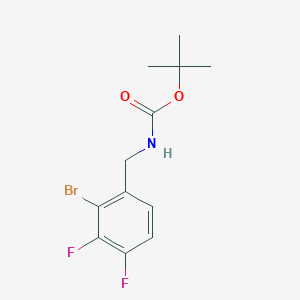
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B1451274.png)
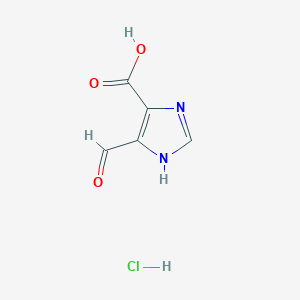
![4-[2-(4-Bromo-3-chlorophenoxy)-ethyl]-morpholine](/img/structure/B1451277.png)
